molecular formula C13H18ClN B13954315 (R)-1-benzyl-3-(2-chloroethyl)pyrrolidine

(R)-1-benzyl-3-(2-chloroethyl)pyrrolidine

Cat. No.: B13954315
M. Wt: 223.74 g/mol
InChI Key: UFPKLAYEQVQXJT-ZDUSSCGKSA-N
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Description

®-1-benzyl-3-(2-chloroethyl)pyrrolidine is a chiral pyrrolidine derivative with a benzyl group at the 1-position and a 2-chloroethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-benzyl-3-(2-chloroethyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors.

    Chlorination: The 2-chloroethyl group is introduced via a nucleophilic substitution reaction using 2-chloroethylamine hydrochloride.

Industrial Production Methods

Industrial production methods for ®-1-benzyl-3-(2-chloroethyl)pyrrolidine may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-benzyl-3-(2-chloroethyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the 2-chloroethyl group to an ethyl group.

    Substitution: The 2-chloroethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, ethyl derivatives, and various substituted pyrrolidines.

Scientific Research Applications

®-1-benzyl-3-(2-chloroethyl)pyrrolidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the effects of chiral compounds on biological systems.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-benzyl-3-(2-chloroethyl)pyrrolidine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-benzyl-3-(2-chloroethyl)pyrrolidine: The enantiomer of the compound, which may have different biological activities.

    1-benzyl-3-(2-bromoethyl)pyrrolidine: A similar compound with a bromo group instead of a chloro group.

    1-benzyl-3-(2-hydroxyethyl)pyrrolidine: A derivative with a hydroxy group at the 2-position.

Uniqueness

®-1-benzyl-3-(2-chloroethyl)pyrrolidine is unique due to its specific chiral configuration and the presence of both benzyl and 2-chloroethyl groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H18ClN

Molecular Weight

223.74 g/mol

IUPAC Name

(3R)-1-benzyl-3-(2-chloroethyl)pyrrolidine

InChI

InChI=1S/C13H18ClN/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2/t13-/m0/s1

InChI Key

UFPKLAYEQVQXJT-ZDUSSCGKSA-N

Isomeric SMILES

C1CN(C[C@H]1CCCl)CC2=CC=CC=C2

Canonical SMILES

C1CN(CC1CCCl)CC2=CC=CC=C2

Origin of Product

United States

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